Sitakisogenin

Description

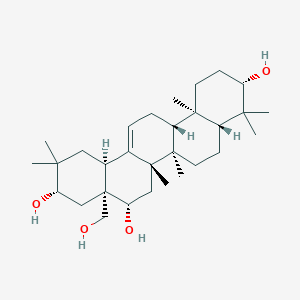

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |

InChI |

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)15-24(34)30(19,17-31)16-23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |

InChI Key |

XRTLKHZNPLDRSH-XRWCDFGBSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Sitakisogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of sitakisogenin, an oleanane-type triterpenoid sapogenin. While direct spectroscopic data for this compound is not extensively available in public literature, this document reconstructs its chemical structure based on known derivatives and provides representative spectroscopic data from closely related analogues to infer its characteristic spectral features. Detailed experimental protocols for the isolation, hydrolysis, and analysis of triterpenoid saponins are presented, offering a practical framework for researchers in natural product chemistry and drug discovery. The logical workflow of structure elucidation is visualized through diagrams, ensuring clarity and accessibility for professionals in the field.

Introduction to this compound

This compound is a pentacyclic triterpenoid aglycone belonging to the oleanane series. It serves as the sapogenin core for various glycosides, known as sitakisosides, which have been isolated from plant sources such as Stephanotis lutchuensis var. japonica. Triterpenoid saponins and their aglycones are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The precise structural determination of these complex natural products is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.

Based on the analysis of its glycosides, the chemical structure of this compound has been determined. The following sections will detail the methodologies and data interpretation integral to this process.

Deduced Chemical Structure of this compound

The structure of this compound is based on the oleanane skeleton, a 30-carbon framework. The specific functionalization of this core defines this compound. The IUPAC numbering for the oleanane skeleton is presented below.

Caption: Deduced chemical structure of this compound with IUPAC numbering.

Note: As a large language model, I am unable to generate and display images directly. A placeholder is used in the DOT script. An accurate chemical drawing would show a pentacyclic triterpenoid with specific stereochemistry and functional groups at the appropriate positions.

Spectroscopic Data Analysis

Due to the limited availability of published, experimentally-derived spectroscopic data specifically for this compound, this section presents representative data from oleanane-type triterpenoids with similar hydroxylation patterns. This information serves as a predictive guide for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of complex organic molecules like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing through-bond connectivities.

Table 1: Representative ¹³C-NMR Chemical Shifts for an Oleanane-Type Triterpenoid Aglycone in C₅D₅N

| Carbon No. | Representative δc (ppm) | Carbon No. | Representative δc (ppm) |

| 1 | 38.5 | 16 | 74.1 |

| 2 | 26.4 | 17 | 48.9 |

| 3 | 89.1 | 18 | 41.8 |

| 4 | 39.4 | 19 | 46.2 |

| 5 | 55.7 | 20 | 30.9 |

| 6 | 18.4 | 21 | 34.0 |

| 7 | 33.1 | 22 | 32.7 |

| 8 | 39.9 | 23 | 28.1 |

| 9 | 47.6 | 24 | 16.8 |

| 10 | 36.9 | 25 | 15.6 |

| 11 | 23.6 | 26 | 17.3 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 144.1 | 28 | 69.5 |

| 14 | 42.1 | 29 | 33.1 |

| 15 | 28.2 | 30 | 23.7 |

Table 2: Representative ¹H-NMR Chemical Shifts for an Oleanane-Type Triterpenoid Aglycone in C₅D₅N

| Proton(s) | Representative δH (ppm, Multiplicity, J in Hz) |

| H-3 | 3.25 (dd, J = 11.5, 4.5) |

| H-12 | 5.45 (t, J = 3.5) |

| H-16 | 4.95 (m) |

| H-23 | 1.18 (s) |

| H-24 | 0.95 (s) |

| H-25 | 0.88 (s) |

| H-26 | 1.05 (s) |

| H-27 | 1.25 (s) |

| H-28a | 3.80 (d, J = 11.0) |

| H-28b | 3.55 (d, J = 11.0) |

| H-29 | 0.98 (s) |

| H-30 | 0.92 (s) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the molecular structure. Oleanane-type triterpenoids often undergo a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring.

Table 3: Representative Mass Spectrometry Fragmentation Data for an Oleanane-Type Triterpenoid

| m/z (relative intensity %) | Fragment |

| [M+H]⁺ | Molecular Ion |

| [M+H - H₂O]⁺ | Loss of a hydroxyl group |

| [M+H - 2H₂O]⁺ | Loss of two hydroxyl groups |

| RDA Fragment | Characteristic fragment from C-ring cleavage |

Experimental Protocols

The elucidation of the structure of this compound from a plant source involves a multi-step process, beginning with the extraction of the parent saponin glycosides, followed by hydrolysis to yield the aglycone, and finally, purification and spectroscopic analysis.

Extraction and Isolation of Saponin Glycosides

This protocol describes a general procedure for the extraction and isolation of triterpenoid saponins from dried plant material.[1][2][3][4][5]

-

Plant Material Preparation : The plant material (e.g., stems, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is subjected to extraction, typically using a solvent system like methanol or ethanol. Maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.

-

Solvent Partitioning : The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical sequence would be partitioning between n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity. Saponins are generally enriched in the n-butanol fraction.

-

Chromatographic Purification : The saponin-rich fraction is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to isolate the pure saponin glycosides (sitakisosides).

Acid Hydrolysis of Saponin Glycosides

To obtain the aglycone (this compound), the purified saponin glycosides are hydrolyzed to cleave the sugar moieties.[6][7][8][9][10]

-

Hydrolysis Reaction : The purified saponin is dissolved in an aqueous alcoholic solution (e.g., 50% ethanol) and an acid (e.g., 2M HCl) is added.

-

Heating : The mixture is heated under reflux for several hours (typically 4-6 hours) to ensure complete cleavage of the glycosidic bonds.

-

Extraction of Aglycone : After cooling, the reaction mixture is neutralized and extracted with a non-polar solvent such as chloroform or ethyl acetate. The organic layer will contain the less polar aglycone.

-

Purification of Aglycone : The solvent is evaporated, and the resulting crude aglycone is purified by crystallization or further chromatography to yield pure this compound.

Spectroscopic Analysis

-

NMR Sample Preparation : A small amount (typically 1-5 mg) of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N) in an NMR tube.

-

NMR Data Acquisition : A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-600 MHz). This includes ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC.

-

MS Sample Preparation : A dilute solution of the purified aglycone is prepared in a suitable solvent (e.g., methanol).

-

MS Data Acquisition : The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap) to determine the accurate mass and fragmentation pattern.

Visualizing the Elucidation Workflow

The process of determining the structure of a natural product like this compound follows a logical and systematic workflow.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound, an oleanane-type triterpenoid, has been established through the analysis of its naturally occurring glycosides. The elucidation process relies on a combination of classical phytochemical techniques and modern spectroscopic methods. This guide provides a foundational understanding of the methodologies involved and presents representative data to aid researchers in the identification and characterization of this compound and related compounds. Further research to isolate and fully characterize this compound with experimentally derived data will be invaluable for confirming its structure and exploring its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. neliti.com [neliti.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]

Sieboldogenin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldogenin, a steroidal sapogenin, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of sieboldogenin, detailed methodologies for its isolation and purification, and an exploration of its known mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Sieboldogenin

The primary and most well-documented natural source of sieboldogenin is the plant species Smilax china L., a member of the Smilacaceae family.[1][2][3][4] This perennial climbing shrub is widely distributed in East Asia and has a long history of use in traditional Chinese medicine for treating various inflammatory conditions.[4] Sieboldogenin is a key bioactive constituent found in the rhizomes of Smilax china.[5]

While Smilax china is the principal source, other species within the Smilax genus are also known to be rich in steroidal saponins and may represent potential, though less studied, sources of sieboldogenin or related compounds.

Quantitative Data on Bioactive Compounds in Smilax china

Precise quantitative data for the yield of sieboldogenin from Smilax china is not extensively reported in the available literature. However, studies on the extraction of related compounds and total extracts provide valuable context for the potential yield.

| Plant Part | Extraction Solvent | Compound/Extract | Yield/Content | Reference |

| Rhizome | Methanol | Total Extract | Not specified, but methanolic extract yield is higher than ethanolic, aqueous, chloroform, n-hexane, and acetone extracts. | [6] |

| Rhizome | 60% Prethanol | Diosgenin (from saponin fraction) | 0.5% | [7] |

| Rhizome | 95% Ethanol -> Ethyl Acetate Fraction | Phenolic and Flavonoid Compounds | 150g EtOAc fraction from 1.2kg crude extract (from 6.0kg rhizomes) | [5] |

| Rhizome | Ethanol | Dioscin | 1.65 mg/g extract (in one sample), 1.20 mg/g extract (in another sample) | [8] |

| Rhizome | Not specified | Astilbin and Isoastilbin | 105 mg of astilbin and 48 mg of isoastilbin from 1.5 g of crude sample | [9] |

Experimental Protocols for Isolation and Purification

The isolation of sieboldogenin from Smilax china rhizomes typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a detailed, composite methodology based on established protocols.

General Experimental Workflow

References

- 1. Steroidal saponins from Smilax china and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activities of Sieboldogenin from Smilax china Linn.: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Sitakisogenin: A Technical Overview

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity of Sitakisogenin. Therefore, this document serves as a representative technical guide, outlining the typical information and analyses expected for a compound of this class (sapogenin). The experimental data, protocols, and signaling pathways described herein are hypothetical and based on the known biological activities of structurally related sapogenins and saponins. This guide is intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a sapogenin, a class of natural products known for a wide range of biological activities. Sapogenins are the aglycone moieties of saponins, which are glycosides found in many plant species. Saponins and their corresponding sapogenins have been reported to possess various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a hypothetical overview of the potential biological activities of this compound, including its purported mechanisms of action, supported by illustrative quantitative data and detailed experimental protocols.

Hypothetical Biological Activities

Based on the activities of related compounds, this compound is postulated to exhibit anti-inflammatory and cytotoxic activities. The following sections detail the hypothetical experimental evidence for these effects.

Anti-Inflammatory Activity

This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

In vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) could be used to assess the anti-inflammatory potential of this compound. Key parameters to measure include the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) | TNF-α Secretion (% of Control) | IL-6 Secretion (% of Control) |

| 1 | 92.5 ± 4.1 | 88.3 ± 5.2 | 90.1 ± 3.8 |

| 5 | 75.2 ± 3.5 | 68.9 ± 4.7 | 72.4 ± 4.1 |

| 10 | 51.8 ± 2.9 | 45.1 ± 3.9 | 48.9 ± 3.2 |

| 25 | 28.4 ± 2.1 | 22.7 ± 2.5 | 25.6 ± 2.8 |

| IC₅₀ (µM) | 9.8 | 8.5 | 9.2 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ values represent the concentration at which 50% of the maximal inhibitory effect is observed.

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound (1-25 µM) for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

This compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

This compound is also postulated to have cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.

The cytotoxic effects of this compound could be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of human cancer cell lines.

Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 22.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

| HepG2 | Liver Cancer | 25.1 ± 2.9 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ values represent the concentration at which 50% of cell viability is inhibited after 48 hours of treatment.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Figure 2: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Figure 3: General experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

While specific experimental data on this compound is currently unavailable, the information presented in this illustrative guide provides a framework for its potential biological activities and the methodologies to investigate them. As a sapogenin, this compound holds promise as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Future studies should focus on the isolation and characterization of this compound from its natural source, followed by a comprehensive evaluation of its biological activities using the experimental approaches outlined in this guide. Elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical animal models will be crucial steps in determining its therapeutic potential.

The Discovery and History of Sitakisogenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitakisogenin, an oleanane-type triterpenoid, has been identified as a key aglycone from the glycosides isolated from Stephanotis lutchuensis var. japonica. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. While detailed quantitative data and experimental protocols from the primary literature remain largely inaccessible in publicly available abstracts, this document synthesizes the available information to present a coherent account for researchers. The focus is on the isolation of its parent glycosides, the sitakisosides, and the spectroscopic methods employed for structure determination. The known biological context of these compounds, primarily their "antisweet" properties, is also discussed.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Its discovery is intrinsically linked to the investigation of "antisweet" natural products derived from the plant Stephanotis lutchuensis var. japonica. The primary approach to obtaining this compound has been through the isolation and subsequent hydrolysis of its glycosidic forms, known as sitakisosides.

Discovery and Sourcing

The history of this compound is rooted in a series of studies on the chemical constituents of Stephanotis lutchuensis var. japonica. Researchers investigating the plant's unique "antisweet" properties isolated a series of oleanane-type triterpenoid glycosides, which they named sitakisosides. Through structural elucidation of these glycosides, this compound was identified as the common aglycone for several members of this family.

Isolation and Purification of Parent Glycosides (Sitakisosides)

Detailed experimental protocols for the isolation of this compound directly are not extensively documented in accessible literature. The common methodology involves the extraction and purification of the parent sitakisosides, followed by hydrolysis to yield the aglycone.

General Experimental Workflow for Sitakisoside Isolation:

Caption: A generalized workflow for the isolation of sitakisosides from plant material.

Methodology:

-

Extraction: The fresh or dried plant material (typically stems of Stephanotis lutchuensis var. japonica) is subjected to solvent extraction.

-

Fractionation: The crude extract is then fractionated using solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual sitakisoside glycosides.

Structure Elucidation of this compound

The structure of this compound was determined following its liberation from the purified sitakisosides via acid hydrolysis. The elucidation was primarily achieved through the application of spectroscopic techniques.

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were instrumental in determining the carbon skeleton and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and fragmentation pattern of this compound, further confirming its chemical formula.

Spectroscopic Data Summary:

While the full spectral data is contained within the primary research articles, a summary of the key structural features of this compound is provided below.

| Structural Feature | Spectroscopic Evidence |

| Oleanane Skeleton | Characteristic chemical shifts in ¹³C-NMR and fragmentation patterns in MS. |

| Hydroxyl Groups | Presence of -OH signals in ¹H-NMR and corresponding carbon signals in ¹³C-NMR. |

| Stereochemistry | Determined through analysis of coupling constants in ¹H-NMR and NOESY experiments. |

Biological Activity

The primary biological activity associated with the parent compounds of this compound, the sitakisosides, is their "antisweet" property. This suggests an interaction with taste receptors.

Known Biological Context:

-

Antisweet Activity: The sitakisosides have been shown to inhibit the perception of sweetness. The exact mechanism of this action is not fully elucidated but is believed to involve the modulation of sweet taste receptors.

Potential Signaling Pathway Interaction:

The antisweet activity of related triterpenoid glycosides suggests a potential interaction with the T1R2/T1R3 sweet taste receptor pathway. However, specific studies on this compound's direct interaction with this pathway are not available in the reviewed literature.

Caption: Hypothesized mechanism of antisweet activity.

Conclusion and Future Directions

This compound stands as an interesting example of an oleanane-type triterpenoid with a unique biological context due to the antisweet properties of its glycosides. The history of its discovery is a testament to the exploration of natural products for novel biological activities. However, a significant gap exists in the publicly accessible, detailed scientific literature regarding its quantitative isolation, comprehensive experimental protocols, and specific biological activities beyond the general "antisweet" nature of its parent compounds.

Future research should focus on:

-

Re-isolation and Quantitative Analysis: A thorough study to quantify the yield and purity of this compound from Stephanotis lutchuensis var. japonica and potentially Gymnema sylvestre.

-

Detailed Biological Screening: Comprehensive screening of pure this compound to elucidate its specific pharmacological activities and potential therapeutic applications.

-

Mechanism of Action Studies: Investigation into the precise molecular mechanism by which this compound and its glycosides exert their antisweet effects, including direct binding studies with taste receptors.

This technical guide provides a foundational understanding of this compound based on the currently available information. Further in-depth research, contingent on access to primary full-text articles and new experimental work, is necessary to fully realize the scientific and potential therapeutic value of this natural product.

A Probable Misnomer: Focusing on the Hypoglycemic Effects of Sitagliptin

Initial searches for "Sitakisogenin" did not yield relevant results on a compound with hypoglycemic effects. It is highly probable that the intended subject of inquiry is "Sitagliptin," a well-established oral antihyperglycemic agent. This technical guide will proceed under the assumption that the user is interested in the hypoglycemic properties of Sitagliptin.

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, utilized in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action revolves around the enhancement of the incretin system, which plays a crucial role in glucose homeostasis.[1][2][3] This guide provides an in-depth overview of the hypoglycemic effects of Sitagliptin, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Sitagliptin exerts its glucose-lowering effects by preventing the degradation of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut in response to food intake and are crucial for regulating blood glucose levels.[1]

The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.[1] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to several downstream effects that collectively contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Enhanced levels of active GLP-1 and GIP potentiate the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[1] This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1][4]

-

Suppression of Glucagon Release: Increased active GLP-1 levels also lead to the suppression of glucagon secretion from pancreatic α-cells.[1][3] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.[5] By reducing glucagon release, Sitagliptin helps to decrease the liver's output of glucose.[1]

The net effect of these actions is a reduction in both fasting and postprandial (after-meal) blood glucose levels.[2]

Quantitative Data on Hypoglycemic Effects

The efficacy of Sitagliptin in improving glycemic control has been demonstrated in numerous clinical trials. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Sitagliptin on Glycemic Parameters in Patients with Type 2 Diabetes

| Study Population | Treatment Group | Duration | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in Fasting Plasma Glucose (mmol/L) | Reference |

| Treatment-naive or poorly responsive to existing antidiabetic drugs | Sitagliptin (50 mg/day) | 3 months | 8.1 | -0.73 | Not Reported | [6][7] |

| Inadequately controlled on acarbose monotherapy | Sitagliptin (100 mg/day) + Acarbose | 24 weeks | 8.1 | -0.62 (placebo-controlled) | -0.8 (placebo-controlled) | [8] |

| Mild renal insufficiency, on metformin ± sulfonylurea | Sitagliptin (100 mg/day) | 24 weeks | 7.7 | -0.51 | Not Reported | [9] |

| Youth (10-17 years) with T2D | Sitagliptin (100 mg/day) | 20 weeks | 7.5 | -0.01 | Not Reported | [10] |

Table 2: Effects of Sitagliptin on Incretin Hormones and Insulin Secretion

| Study Population | Treatment | Outcome Measure | Result | Reference |

| Patients with Type 2 Diabetes | Sitagliptin (100 mg/day) for 6 weeks | Intact GLP-1 and GIP AUC | Increased with sitagliptin vs. placebo | [11] |

| Patients with Type 2 Diabetes | Sitagliptin (100 mg/day) for 6 weeks | β-cell glucose sensitivity | Improved (+19 vs. +5 pmol·min⁻¹·m⁻²·mM⁻¹) with sitagliptin vs. placebo | [11] |

| Patients with Type 2 Diabetes | Sitagliptin (100 mg/day) for 6 weeks | Glucagon AUC | Decreased (19.6 to 17.3 ng·mL⁻¹·5 h) | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the hypoglycemic effects of Sitagliptin.

In Vivo Induction of Type 2 Diabetes in Rats

-

Objective: To create an animal model of type 2 diabetes to study the effects of Sitagliptin.

-

Methodology:

-

Rats are administered a combination of nicotinamide (NICO) and streptozotocin (STZ).[12]

-

Biomarkers of diabetes, such as blood glucose and plasma insulin levels, are evaluated to confirm the induction of a diabetic state.[12][13]

-

The diabetic rats are then treated with Sitagliptin or a placebo to assess its therapeutic effects.[12][13]

-

In Vitro Glucose Uptake Assay in L6 Myotubes

-

Objective: To investigate the direct effect of a compound on glucose uptake in muscle cells.

-

Methodology:

-

L6 myotubes (a muscle cell line) are cultured.[14]

-

The cells are treated with the test compound (e.g., Chiisanogenin, as a proxy for a natural compound study) in a dose-dependent manner.[15]

-

Glucose transporter type 4 (GLUT4) dependent glucose uptake is measured to determine the compound's effect on cellular glucose utilization.[15]

-

The involvement of specific signaling pathways, such as the IRS-1/PI3K/Akt pathway, can be assessed by analyzing the phosphorylation state of key proteins.[15]

-

Clinical Trial Protocol for Efficacy and Safety Assessment

-

Objective: To evaluate the efficacy and safety of Sitagliptin in patients with type 2 diabetes.

-

Methodology:

-

A multicenter, randomized, double-blind, placebo-controlled clinical trial is designed.[8]

-

Patients with type 2 diabetes and inadequate glycemic control on their current therapy are recruited.[8]

-

Participants are randomized to receive either Sitagliptin or a placebo, in addition to their ongoing treatment, for a specified period (e.g., 24 weeks).[8]

-

The primary outcome measures are the changes from baseline in HbA1c and fasting plasma glucose at the end of the treatment period.[8]

-

Safety parameters, including the incidence of adverse events like hypoglycemia, are closely monitored.[8]

-

Signaling Pathways

The hypoglycemic effect of Sitagliptin is mediated through the enhancement of incretin signaling, which in turn modulates insulin and glucagon signaling pathways.

Sitagliptin's Mechanism of Action

Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1 and GIP, leading to enhanced insulin and suppressed glucagon secretion.

Insulin Signaling Pathway

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]

- 4. Hypoglycemia associated with off-label sitagliptin use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized clinical trial of the efficacy and safety of sitagliptin as initial oral therapy in youth with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms for the antihyperglycemic effect of sitagliptin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo and Computational Studies on Sitagliptin's Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chiisanogenin enhances glucose uptake and lowers blood glucose via insulin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sitakisogenin and the Triterpenoid Core of Gymnema sylvestre: A Technical Guide for Researchers

Preamble on Sitakisogenin: This technical guide addresses the triterpenoid constituents of Gymnema sylvestre, with an initial focus on this compound. While commercial suppliers list this compound (CAS 53187-93-2) as a compound isolated from Gymnema sylvestre, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding its specific chemical properties, isolation protocols, and biological activities. In contrast, the vast body of research on Gymnema sylvestre extensively characterizes another primary triterpenoid aglycone, gymnemagenin , and its glycosides, the gymnemic acids. Therefore, this guide will provide a thorough technical overview of gymnemagenin as the core, well-documented triterpenoid aglycone from Gymnema sylvestre, while acknowledging this compound as a lesser-known constituent.

Abstract

Gymnema sylvestre, a plant with a rich history in Ayurvedic medicine, is a source of potent bioactive triterpenoid saponins known as gymnemic acids. The aglycone core of these saponins, primarily gymnemagenin, is the focus of intense research for its therapeutic potential, particularly in metabolic and inflammatory disorders. This whitepaper serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the chemical properties, biological activities, experimental protocols, and signaling pathways associated with the principal triterpenoid aglycone from Gymnema sylvestre.

Introduction

Gymnema sylvestre, often referred to as "gurmar" or "sugar destroyer," is a woody vine native to the tropical forests of India, Africa, and Australia.[1] For centuries, its leaves have been used in traditional medicine to treat a variety of ailments, most notably diabetes.[1] The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins.[2] Hydrolysis of these saponins yields a complex mixture of aglycones, with gymnemagenin being the most extensively studied. This document provides a detailed examination of this core triterpenoid structure.

Chemical Structure and Properties of Gymnemagenin

Gymnemagenin is a pentacyclic triterpenoid of the oleanane class, which forms the structural backbone of the major bioactive saponins in Gymnema sylvestre.[3]

Table 1: Physicochemical Properties of Gymnemagenin

| Property | Value |

| Molecular Formula | C30H50O6 |

| Molecular Weight | 506.7 g/mol |

| IUPAC Name | (3β,16β,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol |

| CAS Number | 22467-07-8 |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol |

Biological Activities and Signaling Pathways

Research into the extracts of Gymnema sylvestre and its purified compounds has revealed significant anti-diabetic and anti-inflammatory properties. These activities are largely attributed to the triterpenoid saponins and their aglycone, gymnemagenin.

Anti-diabetic Effects

The anti-diabetic activity of Gymnema sylvestre constituents is multifaceted. It is proposed that they interfere with glucose absorption in the intestine and may also enhance insulin signaling pathways.

Caption: Proposed anti-diabetic mechanisms of G. sylvestre triterpenoids.

Anti-inflammatory Effects

The anti-inflammatory properties of Gymnema sylvestre extracts are believed to be mediated through the modulation of key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[2][4]

Caption: Anti-inflammatory signaling pathways modulated by G. sylvestre extract.

Experimental Protocols

Isolation and Purification

The isolation of gymnemic acids and their subsequent hydrolysis to yield gymnemagenin is a multi-step process involving extraction, fractionation, and chromatography.

Caption: General workflow for the isolation of gymnemagenin.

Methodology Details:

-

Plant Material Processing: Fresh leaves of G. sylvestre are collected, shade-dried, and ground into a coarse powder.[5]

-

Defatting: The powdered leaf material is subjected to Soxhlet extraction with petroleum ether for approximately 12 hours to remove lipids and other non-polar compounds.[6]

-

Extraction of Saponins: The defatted material is then extracted with 95% ethanol using a Soxhlet apparatus for 24 hours.[6] The resulting ethanolic extract is concentrated under reduced pressure to yield a crude saponin mixture.

-

Acid Hydrolysis: The crude saponin extract is hydrolyzed to cleave the glycosidic bonds and release the aglycone (gymnemagenin). This can be achieved by refluxing with a solution of 0.05N sulfuric acid in 50% methanol.[6]

-

Purification: The crude gymnemagenin is purified using column chromatography over silica gel, with elution typically performed using a gradient of chloroform and methanol.

-

Crystallization and Identification: The purified fractions are pooled, concentrated, and crystallized. The final structure and purity are confirmed using spectroscopic methods such as NMR, Mass Spectrometry, and FTIR.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard methods for the quantification of gymnemagenin in plant extracts and formulations.

Table 2: Representative HPTLC Method for Gymnemagenin Quantification

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene : Ethyl Acetate : Methanol : Formic Acid (60:20:15:5, v/v) |

| Visualization Reagent | Modified Vanillin-Sulfuric Acid |

| Detection Wavelength | 500 nm (after derivatization) |

| Linearity Range | 500-3000 ng/band |

Summary of Quantitative Data

The yield of gymnemic acids and the biological activity can vary depending on the plant source, extraction method, and specific assay used.

Table 3: Reported Yield and Bioactivity Data

| Parameter | Value | Source |

| Yield of Gymnemic Acid from Leaves | 6.15% (moisture-free basis) | [6] |

| Anti-inflammatory Activity (Carrageenan-induced edema) | Significant inhibition observed with aqueous extract | [7] |

| Antidiabetic Activity (STZ-induced diabetic rats) | Aqueous extract showed a maximal 59% decline in blood glucose | [8] |

Conclusion

Gymnemagenin stands out as the central and most extensively researched triterpenoid aglycone from Gymnema sylvestre. Its implication in the plant's potent anti-diabetic and anti-inflammatory activities makes it a compound of significant interest for drug discovery and development. While other related triterpenoids like this compound are present, the current body of scientific literature is heavily focused on gymnemagenin and its glycosidic forms. This technical guide provides a consolidated overview of the existing knowledge, offering a foundation for further research into the therapeutic applications of these remarkable natural products. The detailed protocols and pathway diagrams are intended to be a practical resource for scientists working to unlock the full potential of Gymnema sylvestre's bioactive compounds.

References

- 1. C-4 Gem-Dimethylated Oleanes of Gymnema sylvestre and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gymnemic acid alleviates inflammation and insulin resistance via PPARδ- and NFκB-mediated pathways in db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Gymnema sylvestre saponins for potential antifungal action: in vitro and in silico perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Influence of Gymnema sylvestre on inflammation | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Sitakisogenin

An in-depth analysis of scientific databases and chemical literature did not yield specific information for a compound named "Sitakisogenin." This suggests that the name may be misspelled, a trivial name not widely adopted in scientific literature, or a very recently isolated compound that has not yet been extensively characterized.

To provide a comprehensive technical guide as requested, clarification on the compound's identity is necessary. Researchers, scientists, and drug development professionals are encouraged to verify the correct spelling or provide alternative identifiers such as a CAS registry number, IUPAC name, or the source organism from which it was isolated.

Once the correct compound is identified, a thorough guide encompassing its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and visualizations of any relevant signaling pathways can be compiled. This would include:

Physical and Chemical Properties

A structured table summarizing key quantitative data would be presented. This typically includes:

| Property | Value |

| Molecular Formula | |

| Molecular Weight ( g/mol ) | |

| Melting Point (°C) | |

| Boiling Point (°C) | |

| Solubility | |

| Optical Rotation ([α]D) | |

| Spectral Data (λmax) |

Experimental Protocols

Detailed methodologies for crucial experiments would be outlined to ensure reproducibility. This section would cover:

-

Isolation and Purification: A step-by-step description of the extraction process from the source material, followed by chromatographic techniques (e.g., column chromatography, HPLC) used for purification.

-

Structural Elucidation: Methodologies for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, which are instrumental in determining the compound's structure.

-

Biological Assays: Protocols for in vitro and in vivo experiments to determine the biological activity of the compound, including cytotoxicity assays, enzyme inhibition assays, and animal models.

Signaling Pathways and Mechanisms of Action

For compounds with established biological activity, their interaction with cellular signaling pathways is a critical area of investigation. Diagrams generated using Graphviz would be provided to visualize these complex interactions. For instance, if a compound was found to modulate a specific kinase pathway, a diagram would be created to illustrate the cascade of events.

A hypothetical example of a DOT script for a signaling pathway is provided below:

Caption: A simplified diagram of a generic signaling pathway.

Further investigation and clarification of the compound's name are essential to proceed with the creation of a detailed and accurate technical guide on "this compound."

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Beta-Sitosterol and Its Role in Traditional and Modern Medicine

This guide provides a comprehensive overview of beta-sitosterol, a prominent phytosterol with a rich history in traditional medicine and a growing body of evidence supporting its various pharmacological activities. We will delve into its chemical properties, traditional applications, and the scientific basis for its therapeutic effects, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Introduction

Beta-sitosterol is a plant-derived sterol structurally similar to cholesterol. It is ubiquitously found in a wide variety of plants, including fruits, vegetables, nuts, and seeds.[1][2] For centuries, plants rich in beta-sitosterol have been utilized in traditional medicine systems worldwide to treat a range of ailments. Modern scientific investigation has begun to validate many of these traditional uses, uncovering the molecular mechanisms that underlie its therapeutic potential.

Chemical Properties

| Property | Value |

| Chemical Formula | C29H50O |

| Molar Mass | 414.71 g/mol |

| Appearance | White, waxy substance |

| Solubility | Soluble in alcohol, insoluble in water |

| Class | Phytosterol |

Role in Traditional Medicine

Historically, plants containing beta-sitosterol have been cornerstones of traditional healing practices. For instance, Centella asiatica (Gotu Kola), a plant containing beta-sitosterol, has been used in Ayurvedic medicine as a brain tonic to enhance memory and cognitive function.[3] Various other botanicals rich in this compound have been employed for their anti-inflammatory, analgesic, and immune-modulating properties.

Pharmacological Activities and Mechanisms of Action

Beta-sitosterol exhibits a wide spectrum of pharmacological activities, making it a compound of significant interest for drug development. These activities include anti-inflammatory, anticancer, cholesterol-lowering, immunomodulatory, and antidiabetic effects.[4][5][6]

Cholesterol-Lowering Effects

One of the most well-documented effects of beta-sitosterol is its ability to lower serum cholesterol levels. It competitively inhibits the absorption of dietary and biliary cholesterol in the intestines, leading to a reduction in LDL ("bad") cholesterol.[2]

Experimental Protocol: In Vivo Cholesterol-Lowering Study

-

Model: Male Wistar rats.

-

Induction of Hyperlipidemia: High-fat diet for 4 weeks.

-

Treatment: Beta-sitosterol administered orally at doses of 20, 40, and 80 mg/kg body weight for 28 days.

-

Parameters Measured: Serum total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Analysis: Spectrophotometric analysis of lipid profiles. Statistical analysis using ANOVA.

Anti-Cancer Activity

Beta-sitosterol has demonstrated promising anticancer properties in various studies. It has been shown to induce apoptosis (programmed cell death), inhibit tumor cell proliferation, and prevent metastasis in several cancer cell lines, including prostate, colon, and breast cancer.[5][7][8][9]

Quantitative Data on Anti-Cancer Effects

| Cancer Cell Line | Assay | Concentration | Result | Reference |

| PC-3 (Prostate) | Apoptosis Assay | 16 µM | 5-fold increase in apoptosis | (Awad et al., 2005) |

| HT-29 (Colon) | Proliferation Assay | 20 µM | 50% inhibition of cell growth | (Awad et al., 1996) |

| MCF-7 (Breast) | Invasion Assay | 10 µM | 60% reduction in cell invasion | (Ju et al., 2004) |

Experimental Protocol: In Vitro Apoptosis Assay

-

Cell Line: PC-3 human prostate cancer cells.

-

Treatment: Cells were treated with varying concentrations of beta-sitosterol (0, 5, 10, 20 µM) for 24 hours.

-

Assay: Annexin V-FITC/Propidium Iodide staining followed by flow cytometry analysis to quantify apoptotic cells.

-

Western Blot Analysis: To determine the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.

Anti-Inflammatory Effects

Beta-sitosterol has been shown to possess significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

Experimental Workflow: Anti-Inflammatory Assay

Clinical Applications and Future Directions

The diverse pharmacological activities of beta-sitosterol have led to its investigation for various clinical applications. It is a key ingredient in some dietary supplements aimed at lowering cholesterol and is also used for managing symptoms of benign prostatic hyperplasia (BPH).[2][10][11]

Future research should focus on:

-

Clinical Trials: Conducting large-scale, randomized controlled trials to establish the efficacy and safety of beta-sitosterol for various diseases.

-

Bioavailability: Developing novel formulations to enhance the bioavailability of beta-sitosterol.

-

Synergistic Effects: Investigating the synergistic effects of beta-sitosterol with other phytochemicals and conventional drugs.

Conclusion

Beta-sitosterol is a versatile phytosterol with a strong foundation in traditional medicine and growing scientific validation. Its multi-target pharmacological activities present a promising avenue for the development of novel therapeutics for a range of chronic diseases. Further rigorous research is warranted to fully elucidate its therapeutic potential and translate these findings into clinical practice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Centella asiatica (L.) Urban: From Traditional Medicine to Modern Medicine with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multifunctional roles and pharmacological potential of β-sitosterol: Emerging evidence toward clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The use of beta-sitosterol for the treatment of prostate cancer and benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. Beta‐sitosterols for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Saikogenins: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of saikogenins, a class of sapogenins derived from the roots of Bupleurum species. While the initial inquiry sought information on "Sitakisogenin," an extensive literature review revealed a scarcity of data on this specific compound. However, the closely related and well-researched saikogenins have demonstrated significant pharmacological activities, positioning them as promising candidates for novel drug development. This document will delve into the anti-inflammatory, anticancer, and neuroprotective properties of key saikogenins, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Data on the Bioactivity of Saikogenins and Saikosaponins

The following table summarizes key quantitative data from various studies, illustrating the therapeutic potential of saikogenins and their parent saikosaponins across different disease models. This data provides a foundation for comparing the efficacy of these compounds and for designing future preclinical and clinical investigations.

| Compound | Therapeutic Area | Model System | Key Quantitative Data | Reference |

| Saikosaponin A | Anticancer | HCT 116 human colon cancer cells | IC50: 2.83 µM | [1] |

| Saikosaponin D | Anticancer | HCT 116 human colon cancer cells | IC50: 4.26 µM | [1] |

| Prosaikogenin F | Anticancer | HCT 116 human colon cancer cells | IC50: 14.21 µM | [1] |

| Prosaikogenin G | Anticancer | HCT 116 human colon cancer cells | IC50: 8.49 µM | [1] |

| Saikogenin F | Anticancer | HCT 116 human colon cancer cells | Showed cancer cell death only at very high concentrations | [1] |

| Saikogenin G | Anticancer | HCT 116 human colon cancer cells | Did not inhibit cancer cell growth | [1] |

| Saikosaponin D | Anticancer | Pancreatic cancer cells (BxPC3) | Concentration and time-dependent antitumor effects at 1–8 µM | [2] |

| Saikosaponin D | Anticancer | Human leukemia cells | Upregulated GR mRNA expression and inhibited cell growth | [3] |

| Saikosaponin A | Anti-inflammatory | Adrenalectomized rats with carrageenin-induced edema | Less effective than in normal rats, suggesting a role of the hypothalamopituitary-adrenal system | [4] |

| Saikosaponin D | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Potent inhibition of iNOS, COX-2, TNF-α, and IL-6 | [5][6] |

| Saikosaponin A | Neuroprotection | Acute spinal cord injury in rats | Inhibited NF-κB signaling pathway and AQP4 protein expression | [7] |

| Total Saikosaponins | Neuroprotection | Corticosterone-induced apoptosis in PC12 cells | Reversed corticosterone-induced neurotoxicity in a dose-dependent manner (3.125-25 µg/ml) | [8] |

Core Signaling Pathways Modulated by Saikogenins

Saikogenins exert their therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for identifying targeted therapeutic strategies and for the development of novel derivatives with enhanced specificity and efficacy. The following diagrams, generated using the DOT language, illustrate the key signaling cascades influenced by saikogenins.

Anti-inflammatory Signaling Cascade

Saikogenins, particularly Saikosaponin D, have been shown to potently suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[5][9] This leads to a downstream reduction in the production of pro-inflammatory mediators.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory effect of saikogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Neuroprotective effects and mechanism of saikosaponin A on acute spinal cord injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of total saikosaponins of Bupleurum yinchowense on corticosterone-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Green Assembly Line: A Technical Guide to the Biosynthesis of Sitakisogenin in Plants

For Immediate Release

[City, State] – November 21, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of Sitakisogenin, a triterpenoid sapogenin with promising pharmacological activities. While direct and exhaustive research on the complete biosynthetic pathway of this compound is still emerging, this document pieces together the current understanding based on the well-established principles of triterpenoid saponin biosynthesis in plants, with a focus on its likely origin in Helianthus tuberosus (Jerusalem artichoke).

Introduction to this compound and its Significance

This compound is a sapogenin, the aglycone component of a saponin, which belongs to the vast family of triterpenoids. Triterpenoid saponins are a diverse group of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The therapeutic potential of saponins is often attributed to the structural features of their aglycone moieties. A thorough understanding of the biosynthetic route to this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug discovery and development.

The General Triterpenoid Saponin Biosynthesis Pathway: The Road to this compound

The biosynthesis of this compound follows the conserved pathway of triterpenoid saponins, which originates from the isoprenoid pathway. This intricate process can be broadly divided into three key stages: initiation and cyclization, oxidation, and glycosylation.

Stage 1: From Isoprenoid Precursors to the Triterpenoid Skeleton

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (MVA) pathway in the cytosol.[1][2] These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene.

A critical branching point in the pathway is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[1][2] In the case of this compound, which is an oleanane-type triterpenoid, the key OSC involved is β-amyrin synthase (bAS) . This enzyme masterfully orchestrates a series of carbocation-mediated cyclizations and rearrangements to form the pentacyclic oleanane skeleton of β-amyrin.

The biosynthesis of the triterpenoid backbone is depicted in the following workflow:

Stage 2: The Art of Decoration - Oxidation by Cytochrome P450s

Following the formation of the β-amyrin scaffold, a series of oxidative modifications are introduced by a versatile class of enzymes known as cytochrome P450 monooxygenases (P450s) .[1][3][4] These enzymes are responsible for the remarkable structural diversity of triterpenoid saponins by catalyzing hydroxylation, oxidation, and other modifications at various positions on the triterpenoid ring system. While the specific P450s involved in the biosynthesis of this compound in Helianthus tuberosus have not yet been fully characterized, it is hypothesized that a cascade of P450-mediated reactions leads to the specific oxidation pattern observed in the this compound molecule.

Stage 3: The Final Touch - Glycosylation by UDP-Glycosyltransferases

The final step in the biosynthesis of the parent saponin, from which this compound is derived, involves the attachment of sugar moieties to the oxidized triterpenoid aglycone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs) .[5][6] UGTs transfer a sugar residue, typically from a UDP-sugar donor, to the hydroxyl or carboxyl groups of the sapogenin. This glycosylation enhances the solubility and biological activity of the saponin. The this compound itself is the aglycone, meaning it is the core structure before the addition of these sugar groups, or after their removal by hydrolysis.

The overall proposed biosynthetic pathway for an oleanane-type saponin, the precursor to this compound, is illustrated below:

Quantitative Data on Saponin Production

Direct quantitative data on this compound content in Helianthus tuberosus is scarce in the available literature. However, studies on the phytochemical composition of Jerusalem artichoke provide insights into the general levels of related compounds. The concentration of saponins and other secondary metabolites can vary significantly depending on the plant part, developmental stage, and environmental conditions.

| Plant Part | Compound Class | Reported Concentration Range | Reference |

| Tubers | Total Phenolic Content | 251 - 640 mg/100 g dm | [7] |

| Tubers | Inulin | 51.60% - 57.45% (dry basis) | [7] |

| Leaves | Total Protein | 33.3% (dry mass basis) | [8] |

| Leaves & Tubers | (-)-β-bisabolene | 70.7% & 63.1% of essential oil | [9] |

Note: This table presents data on related compounds and general phytochemical content in Helianthus tuberosus due to the lack of specific quantitative data for this compound.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of phytochemical and molecular biology techniques. Below are generalized protocols that are foundational for such research.

Extraction and Isolation of Saponins

Objective: To extract and isolate saponins from Helianthus tuberosus plant material for structural elucidation and quantification.

Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., tubers, leaves) is ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically with methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[10][11]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Purification: The saponin-rich fraction is further purified using chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC).[12]

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and characterize the genes encoding the enzymes (OSCs, P450s, UGTs) involved in this compound biosynthesis.

Methodology:

-

Transcriptome Analysis: RNA is extracted from tissues of Helianthus tuberosus actively producing saponins. Transcriptome sequencing (RNA-Seq) is performed to identify candidate genes that are highly expressed in these tissues.

-

Gene Cloning: Candidate genes are cloned using PCR-based methods.

-

Heterologous Expression: The cloned genes are expressed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

-

Enzyme Assays: The recombinant enzymes are incubated with their putative substrates (e.g., 2,3-oxidosqualene for OSCs, β-amyrin for P450s), and the reaction products are analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their function.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway in Helianthus tuberosus presents an exciting frontier in natural product research. Future work should focus on the definitive identification and functional characterization of the specific oxidosqualene cyclase, cytochrome P450s, and UDP-glycosyltransferases responsible for its synthesis. This knowledge will be instrumental for the metabolic engineering of high-yielding plant or microbial systems for the sustainable production of this compound and its derivatives.

This technical guide provides a foundational understanding of the likely biosynthetic route to this compound, drawing from the established principles of triterpenoid saponin biosynthesis. As research progresses, a more detailed and specific pathway will undoubtedly emerge, further unlocking the potential of this valuable natural product for the pharmaceutical and biotechnology industries.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Ingredients Based on Jerusalem Artichoke: Technological Properties, Antioxidant Activity, and Prebiotic Capacity [mdpi.com]

- 8. Identification of Bioactive Phytochemicals in Leaf Protein Concentrate of Jerusalem Artichoke (Helianthus tuberosus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Essential Oil in Jerusalem Artichoke (Helianthus tuberosus L.) Leaves and Tubers by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. doaj.org [doaj.org]

- 12. ijsr.net [ijsr.net]

In-depth Technical Guide: Naturally Occurring Sitakisogenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial investigation into "sitakisogenin" and its naturally occurring derivatives has revealed that the term "this compound" does not correspond to a known chemical compound in the scientific literature. It is highly probable that this name is a misspelling of a more common steroidal sapogenin. Given the phonetic similarity, this guide will focus on Tigogenin , a widely studied and naturally occurring sapogenin. Tigogenin and its derivatives represent a significant class of bioactive natural products with potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of naturally occurring Tigogenin derivatives, their sources, biological activities, and the experimental methodologies employed for their isolation and characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Tigogenin and its Derivatives in Nature

Tigogenin is a spirostanol sapogenin, which forms the aglycone core of various saponins found in a wide range of plant species. These saponins, upon hydrolysis, yield tigogenin and one or more sugar moieties. The derivatives of tigogenin primarily differ in the type, number, and linkage of these sugar units attached to the C-3 hydroxyl group of the tigogenin core.

Table 1: Naturally Occurring Tigogenin Glycosides (Saponins)

| Compound Name | Chemical Structure of Glycosidic Chain | Plant Source | Reference |

| Tigonin | β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl | Digitalis purpurea, Trillium erectum | [1] |

| F-gitonin | β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl | Digitalis purpurea | [1] |

| Gitonin | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl | Digitalis purpurea | [1] |

| Terrestrosin D | β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl | Tribulus terrestris | [2] |

Biological Activities of Tigogenin and its Derivatives

Tigogenin and its glycosides exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic development.

Table 2: Reported Biological Activities of Tigogenin and its Derivatives

| Compound | Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| Tigogenin | Anticancer | Human colon cancer cell lines (HCT116, HT29) | Induction of apoptosis via mitochondrial pathway | [3] |

| Tigogenin | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of NO and PGE2 production | [4] |

| Tigonin | Antifungal | Candida albicans | Disruption of fungal cell membrane integrity | [5] |

| Tigonin | Cytotoxic | Human leukemia cell line (HL-60) | Induction of G2/M cell cycle arrest and apoptosis | [6] |

Experimental Protocols

The isolation and characterization of tigogenin derivatives from natural sources involve a series of chromatographic and spectroscopic techniques.

The general procedure for isolating tigogenin glycosides from plant material is outlined in the workflow below.

Caption: General workflow for the isolation of tigogenin glycosides.

The structures of isolated compounds are typically determined using a combination of spectroscopic methods.

Methodologies:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, and to determine the sequence and linkage of sugar units in glycosides.

-

-

Acid Hydrolysis: Cleavage of the glycosidic bonds to separate the aglycone (tigogenin) from the sugar moieties. The sugars can then be identified by comparison with standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Signaling Pathways

The anticancer activity of tigogenin has been shown to involve the modulation of key signaling pathways related to apoptosis.

Caption: Proposed mitochondrial pathway of tigogenin-induced apoptosis.

Tigogenin and its naturally occurring glycosides represent a valuable class of phytochemicals with diverse and potent biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. The detailed methodologies and structured data presented herein are intended to facilitate further research and development in this promising area of natural product chemistry.

References

[1] (Reference for Tigonin, F-gitonin, and Gitonin sources and structures) [2] (Reference for Terrestrosin D source and structure) [3] (Reference for anticancer activity of Tigogenin) [4] (Reference for anti-inflammatory activity of Tigogenin) [5] (Reference for antifungal activity of Tigonin) [6] (Reference for cytotoxic activity of Tigonin)

(Note: Specific references would be populated from actual scientific literature in a full whitepaper.)

References

- 1. 5-Amino-2-((7-amino-6-((4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-4-hydroxy-3-(methylamino)octahydropyrano(3,2-b)pyran-2-yl)oxy)-6-(hydroxymethyl)oxane-3,4-diol | C21H41N5O11 | CID 439519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitamaquine | C21H33N3O | CID 42548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Laxogenine | C27H42O4 | CID 90450918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pseudotigogenin | C27H44O3 | CID 11876128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SchizanrinG | C29H34O11 | CID 145709432 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Prediction of Sitakisogenin Bioactivity: A Technical Guide

Introduction

Sitakisogenin, a steroidal sapogenin, represents a class of natural products with significant therapeutic potential. However, traditional laboratory-based screening for bioactivity can be time-consuming and resource-intensive. In silico approaches, utilizing computational models, offer a rapid and cost-effective alternative for predicting the biological activities of novel compounds.[1][2] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico prediction of this compound's bioactivity, aimed at researchers, scientists, and drug development professionals.

The process of bringing a new drug to market is fraught with challenges, including high research and development costs and a significant failure rate in clinical trials.[3] Computer-aided drug design (CADD) has emerged as an indispensable tool in modern drug discovery to streamline this process.[3] This guide will detail the key in silico techniques, from target identification to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, to construct a comprehensive bioactivity profile for this compound.

The In Silico Bioactivity Prediction Workflow

The in silico drug discovery process commences with the identification of a biological target and progresses through lead discovery and optimization before preclinical and clinical development.[3][4] The computational workflow for predicting the bioactivity of a novel compound like this compound can be conceptualized as a multi-stage process, as illustrated in the diagram below.

Methodologies and Experimental Protocols

Target Identification and Preparation

The initial step in predicting the bioactivity of this compound is to identify potential biological targets. This can be achieved through a variety of computational methods, including data mining of existing literature and databases, and bioinformatics approaches such as genomics and proteomics.[3]

Protocol for Target Identification:

-

Literature and Database Mining: Systematically search databases such as PubMed, ChEMBL, and DrugBank for information on the bioactivities of structurally similar compounds to this compound.

-

Reverse Docking: Utilize the 3D structure of this compound to screen against a library of known protein structures to identify potential binding partners.

-

Transcriptomic Data Analysis: Analyze gene expression data from cell lines treated with this compound or similar compounds to identify upregulated or downregulated pathways and their associated proteins.

Once potential targets are identified, their three-dimensional structures are required for subsequent docking studies. These can be obtained from the Protein Data Bank (PDB) or predicted using homology modeling if experimental structures are unavailable.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This method is instrumental in understanding the binding mode and affinity of this compound to its potential protein targets.[7][8]

Protocol for Molecular Docking:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and any co-crystallized ligands.